Home > Products > Screening Compounds P56672 > (+)-Tetrabenazine
(+)-Tetrabenazine - 1026016-83-0

(+)-Tetrabenazine

Catalog Number: EVT-253000
CAS Number: 1026016-83-0
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Tetrabenazine is an enantiomer of Tetrabenazine, a synthetic organic compound belonging to the benzoquinolizine class. [] It acts as a selective and reversible inhibitor of vesicular monoamine transporter 2 (VMAT2). [, ] (+)-Tetrabenazine is primarily used in scientific research to investigate the role of monoamine neurotransmitters, particularly dopamine, in various neurological and psychiatric disorders. [, , , , , , ]

Future Directions
  • Elucidating Enantiospecific Effects: Further research is needed to fully understand the differences in pharmacological activity, potency, and metabolic pathways between (+)-Tetrabenazine and its enantiomer, (-)-Tetrabenazine. [, ]
  • Developing Novel Therapeutic Strategies: Insights gained from using (+)-Tetrabenazine in research could pave the way for developing novel treatments for hyperkinetic movement disorders and neuropsychiatric conditions. [, ]
  • Understanding the Role of VMAT2 in Other Diseases: The use of (+)-Tetrabenazine can be extended to investigate the role of VMAT2 in other neurological and psychiatric disorders beyond those mentioned above, potentially uncovering new therapeutic avenues. [, ]

(-)-Tetrabenazine

Compound Description: (-)-Tetrabenazine is the enantiomer of (+)-Tetrabenazine. It is also a vesicular monoamine transporter type 2 (VMAT2) inhibitor that modulates dopamine transport into presynaptic vesicles, thereby decreasing synaptic dopamine release. []

Relevance: (-)-Tetrabenazine and (+)-Tetrabenazine are enantiomers, meaning they are mirror images of each other. While both enantiomers may exhibit similar pharmacological activity, they can differ in their potency, selectivity, and pharmacokinetic properties. The specific enantiomer, (+)-Tetrabenazine, is often preferred in clinical settings due to its superior pharmacological profile. []

α-Dihydrotetrabenazine

Compound Description: α-Dihydrotetrabenazine is a reduced derivative of Tetrabenazine. It exists as two enantiomers: (+)-α-dihydrotetrabenazine and (−)-α-dihydrotetrabenazine. []

Relevance: α-Dihydrotetrabenazine is a key intermediate in the synthesis of both (+)-Tetrabenazine and (−)-Tetrabenazine. The resolution of α-Dihydrotetrabenazine into its enantiomers serves as a crucial step in producing enantiomerically pure samples of (+)-Tetrabenazine. []

Deutetrabenazine

Compound Description: Deutetrabenazine is another VMAT2 inhibitor and a deuterated analog of Tetrabenazine. It is FDA-approved for treating chorea associated with Huntington's disease. [, ]

Relevance: Like (+)-Tetrabenazine, deutetrabenazine acts by modulating dopamine transport into presynaptic vesicles, reducing chorea symptoms. Deutetrabenazine exhibits a longer half-life and improved pharmacokinetic properties compared to (+)-Tetrabenazine, allowing for less frequent dosing. [, ]

Valbenazine

Compound Description: Valbenazine is a VMAT2 inhibitor and a derivative of Tetrabenazine. It is FDA-approved for treating tardive dyskinesia (TD). []

Relevance: Valbenazine shares a similar mechanism of action with (+)-Tetrabenazine, inhibiting VMAT2 to reduce dopamine release. It offers advantages over (+)-Tetrabenazine and other VMAT2 inhibitors, including once-daily dosing and no requirement for CYP2D6 monitoring. []

Reserpine

Compound Description: Reserpine is an older medication that depletes catecholamines like dopamine. It is sometimes used to manage hyperkinetic movement disorders, including tardive dyskinesia and chorea, although it is not FDA-approved for these indications. [, , ]

Nomifensine

Compound Description: Nomifensine is a medication that acts as a dopamine and norepinephrine reuptake inhibitor. It has been investigated for its potential antidepressant effects. []

Relevance: While structurally distinct from (+)-Tetrabenazine, nomifensine plays a role in research exploring the enantioselectivity of compounds affecting monoamine neurotransmission. Both nomifensine and certain hexahydro-1H-indeno[1,2-b]pyridines, which are structurally similar to Tetrabenazine, display significant enantioselective activity in inhibiting tetrabenazine-induced ptosis and potentiating yohimbine toxicity. [] This research highlights the importance of stereochemistry in the development of drugs targeting monoamine systems.

Source and Classification

(+)-Tetrabenazine is classified as an alkaloid and belongs to the category of benzamide derivatives. It is synthesized from natural products and can also be derived from various synthetic pathways. The compound has garnered attention for its enantiomeric forms, with the (+) enantiomer being particularly noted for its higher binding affinity to the vesicular monoamine transporter 2 compared to its counterpart, the (−) enantiomer .

Synthesis Analysis

Methods and Technical Details

The synthesis of (+)-tetrabenazine involves several sophisticated methods aimed at achieving high stereoselectivity and yield. Notable approaches include:

  1. Mannich-Michael Reaction: This method utilizes an asymmetric organic catalyst, specifically L-proline, to facilitate a stereoselective synthesis. The reaction combines 5-methyl-3-methylenehexan-2-one with 6,7-dimethoxy-3,4-dihydroisoquinoline, resulting in high yields and enantiomeric ratios .
  2. Continuous Crystallization-Induced Diastereomer Transformation: A recent study employed a continuous flow reactor system that allowed for inline racemization and selective crystallization of the enantiomers. This innovative approach significantly improved the efficiency of synthesizing enantiopure (+)-tetrabenazine .
  3. Chiral Resolution: Traditional methods have included the resolution of racemic tetrabenazine using chiral acids such as camphorsulfonic acid. This process allows for the selective recrystallization of the desired enantiomer, achieving high optical purity .
Molecular Structure Analysis

Structure and Data

The molecular formula of (+)-tetrabenazine is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molecular weight of 328.41 g/mol. The compound features a complex structure that includes a benzamide moiety and multiple chiral centers, contributing to its pharmacological properties.

  • Structural Representation:
    • The core structure consists of a phenyl ring attached to an isoquinoline derivative.
    • Stereochemistry plays a crucial role in its activity; thus, precise control during synthesis is essential.
Chemical Reactions Analysis

Reactions and Technical Details

(+)-Tetrabenazine participates in several chemical reactions that are pivotal for its synthesis and modification:

  1. Asymmetric Synthesis: Techniques such as the Nozaki–Hiyama–Kishi reaction have been utilized to introduce chiral centers early in the synthetic pathway, followed by cyclization reactions that yield the final product .
  2. Reduction Reactions: The compound can be subjected to various reduction reactions to generate different derivatives, which can further enhance its pharmacological profile or facilitate research into structure-activity relationships.
Mechanism of Action

Process and Data

The mechanism of action of (+)-tetrabenazine primarily involves its role as an inhibitor of vesicular monoamine transporter 2. By inhibiting this transporter, it reduces the storage of dopamine in presynaptic vesicles, leading to decreased dopamine release into the synaptic cleft. This mechanism is particularly effective in conditions characterized by excessive dopaminergic activity, such as Huntington's disease.

  • Pharmacodynamics: The selective inhibition results in reduced motor activity associated with hyperkinetic disorders, offering symptomatic relief for patients.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(+)-Tetrabenazine exhibits specific physical properties that are critical for its application:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point is reported to be around 130 °C.

These properties influence formulation strategies for therapeutic use.

Applications

Scientific Uses

The primary application of (+)-tetrabenazine lies within the pharmaceutical industry:

  1. Neurological Disorders: It is FDA-approved for treating chorea associated with Huntington's disease and tardive dyskinesia.
  2. Research Tool: The compound serves as a valuable tool in neuroscience research to study dopamine-related pathways and disorders.
Historical Development and Synthesis of (+)-Tetrabenazine

Discovery and Early Pharmacological Characterization in the 1950s

(+)-Tetrabenazine (TBZ) originated from mid-20th century drug discovery efforts at Hoffmann-La Roche. Initially synthesized in the 1950s by Schneider and Brossi, its core structure featured a benzoquinolizine scaffold designed for neuropsychiatric applications [2] [4]. Early pharmacological screening revealed its monoamine-depleting properties, distinct from typical antipsychotics. TBZ was observed to reduce brain concentrations of dopamine, serotonin, and norepinephrine through reversible inhibition of vesicular storage—a mechanism later identified as vesicular monoamine transporter 2 (VMAT2) blockade [2]. Despite promising biochemical actions, initial clinical trials for schizophrenia showed inferior efficacy compared to phenothiazines, leading to its temporary sidelining [4].

Table 1: Key Properties of Racemic Tetrabenazine

PropertyValue/Description
Chemical Name1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Molecular FormulaC₁₉H₂₇NO₃
Initial Therapeutic FocusAntipsychotic (1950s)
Primary MechanismReversible VMAT2 inhibition

Evolution from Antipsychotic to Hyperkinetic Movement Disorder Therapy

The therapeutic repositioning of tetrabenazine began when researchers recognized its potential for hyperkinetic movement disorders. Clinical observations in the 1960–1970s demonstrated that TBZ significantly alleviated choreiform movements in Huntington’s disease (HD) and other dyskinesias [3] [6]. This was mechanistically explained by its selective depletion of striatal dopamine, which hyperkinetic conditions pathologically overexpress. Unlike reserpine—an irreversible VMAT inhibitor causing profound hypotension—TBZ exhibited peripheral sparing effects due to its preferential binding to central VMAT2 isoforms [6]. By 2008, this mechanistic understanding secured FDA approval for HD-associated chorea, cementing TBZ’s status as a first-line movement disorder therapeutic [3].

Enantioselective Synthesis Methods and Chiral Resolution Techniques

Racemic TBZ contains two enantiomers with distinct pharmacological profiles. The (+)-enantiomer demonstrates significantly greater VMAT2 affinity, driving efforts to develop stereoselective syntheses:

  • Classical Resolution: Early methods used diastereomeric salt formation with chiral acids like (1S)-(+)-10-camphorsulfonic acid. This technique yielded enantiopure (+)-TBZ with [α]D²³ = +71.02° (ethanol) after multiple crystallizations [5] [8]. X-ray crystallography confirmed its R configuration at C-3 and C-11b positions [5].

  • Asymmetric Synthesis: Modern approaches employ catalytic asymmetric condensations between dihydroisoquinolines and malonates. A notable method involves Lewis acid-catalyzed cyclization to construct the benzoquinolizine core with >90% ee [8].

Table 2: Enantioselective Synthesis Outcomes for (+)-TBZ

MethodKey Reagent/CatalystOptical PurityVMAT2 Ki (nM)
Camphorsulfonate Resolution(1S)-(+)-CSA[α]D²³ +71.02°4.61 ± 0.31
Asymmetric CondensationChiral Lewis Acid Complex>90% eeNot Reported

Critical pharmacological studies revealed (+)-TBZ binds VMAT2 with 3-fold greater affinity (Ki = 4.61 nM) than the (−)-enantiomer (Ki = 11.20 nM), rationalizing its superior efficacy in dopamine depletion [5].

Properties

CAS Number

1026016-83-0

Product Name

(+)-Tetrabenazine

IUPAC Name

(3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1

InChI Key

MKJIEFSOBYUXJB-GDBMZVCRSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.